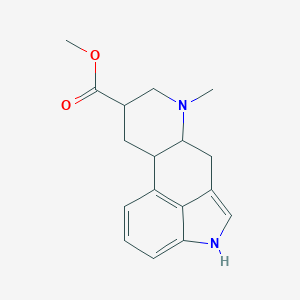
Ergoline-8-carboxylic acid, 6-methyl-, methyl ester, (8beta)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ergoline-8-carboxylic acid, 6-methyl-, methyl ester, (8beta)- is a chemical compound that belongs to the ergoline family. It is a complex organic molecule that has been the subject of extensive scientific research due to its potential applications in various fields, including medicine, agriculture, and industry.
Mécanisme D'action
Ergoline-8-carboxylic acid, 6-methyl-, methyl ester, (Ergoline-8-carboxylic acid, 6-methyl-, methyl ester, (8beta)-)- exerts its effects by binding to various receptors in the body, including dopamine, serotonin, and adrenergic receptors. It has been shown to have agonistic effects on dopamine receptors, which may contribute to its neuroprotective effects. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Ergoline-8-carboxylic acid, 6-methyl-, methyl ester, (Ergoline-8-carboxylic acid, 6-methyl-, methyl ester, (8beta)-)- has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its neuroprotective effects. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to have insecticidal properties by disrupting the nervous system of insects.
Avantages Et Limitations Des Expériences En Laboratoire
Ergoline-8-carboxylic acid, 6-methyl-, methyl ester, (Ergoline-8-carboxylic acid, 6-methyl-, methyl ester, (8beta)-)- has several advantages for lab experiments. It is a complex organic molecule that can be synthesized using relatively simple chemical reactions. It has been extensively studied and its mechanisms of action are well understood. However, it also has some limitations. It is a relatively expensive compound, and its effects may vary depending on the experimental conditions.
Orientations Futures
There are several future directions for research on Ergoline-8-carboxylic acid, 6-methyl-, methyl ester, (Ergoline-8-carboxylic acid, 6-methyl-, methyl ester, (8beta)-)-. One area of research is the development of new drugs based on its chemical structure. Another area of research is the investigation of its potential use in the treatment of other neurodegenerative disorders. Additionally, further research is needed to fully understand its insecticidal properties and potential use as a natural pesticide. Finally, there is a need for further research on its potential use in the production of dyes and other organic compounds.
Méthodes De Synthèse
Ergoline-8-carboxylic acid, 6-methyl-, methyl ester, (Ergoline-8-carboxylic acid, 6-methyl-, methyl ester, (8beta)-)- can be synthesized using various methods. One of the most common methods is the condensation of 6-methyltryptamine with ethyl acetoacetate, followed by esterification with methanol. The resulting compound is then subjected to a series of chemical reactions, including oxidation and reduction, to yield Ergoline-8-carboxylic acid, 6-methyl-, methyl ester, (Ergoline-8-carboxylic acid, 6-methyl-, methyl ester, (8beta)-)-.
Applications De Recherche Scientifique
Ergoline-8-carboxylic acid, 6-methyl-, methyl ester, (Ergoline-8-carboxylic acid, 6-methyl-, methyl ester, (8beta)-)- has been extensively studied for its potential applications in various fields of scientific research. In medicine, it has been shown to have neuroprotective effects and may be used in the treatment of neurodegenerative disorders such as Parkinson's disease. It has also been studied for its potential use as an anti-inflammatory agent and in the treatment of migraines. In agriculture, it has been shown to have insecticidal properties and may be used as a natural pesticide. In industry, it has been studied for its potential use in the production of dyes and other organic compounds.
Propriétés
Numéro CAS |
5143-94-2 |
|---|---|
Nom du produit |
Ergoline-8-carboxylic acid, 6-methyl-, methyl ester, (8beta)- |
Formule moléculaire |
C₁₇H₂₀N₂O₂ |
Poids moléculaire |
284.35 g/mol |
Nom IUPAC |
methyl (6aR,9S,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxylate |
InChI |
InChI=1S/C17H20N2O2/c1-19-9-11(17(20)21-2)6-13-12-4-3-5-14-16(12)10(8-18-14)7-15(13)19/h3-5,8,11,13,15,18H,6-7,9H2,1-2H3/t11-,13+,15+/m0/s1 |
Clé InChI |
OSKZYLPFYNARRX-UHFFFAOYSA-N |
SMILES isomérique |
CN1C[C@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)OC |
SMILES |
CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)C(=O)OC |
SMILES canonique |
CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)C(=O)OC |
Autres numéros CAS |
5143-94-2 |
Synonymes |
9,10-Dihydroisolysergic Acid I Methyl Ester; 6-Methylergoline-8-carboxylic Acid Methyl Ester; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




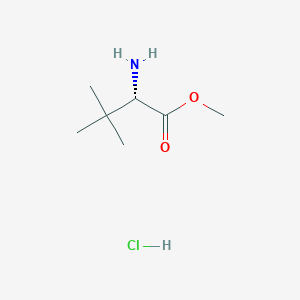
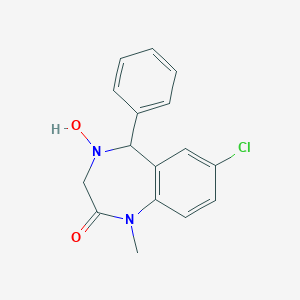
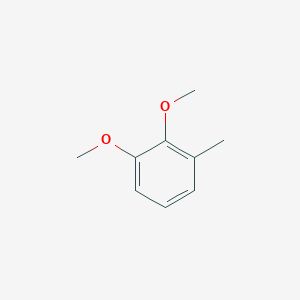
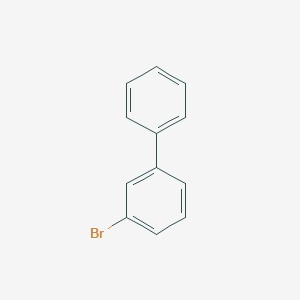


![1,3-Bis[3-acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]urea](/img/structure/B57081.png)
![1-[3-Acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-3-tert-butylurea](/img/structure/B57083.png)
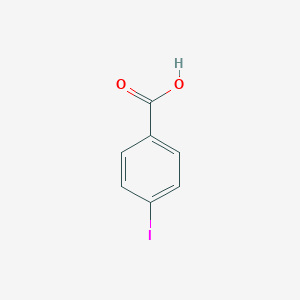


![(4S)-3-[(5S)-5-(4-Fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B57094.png)
